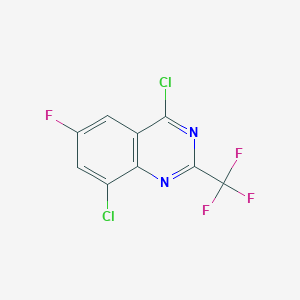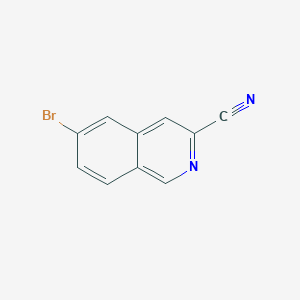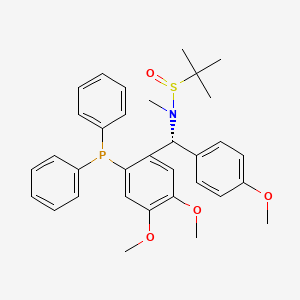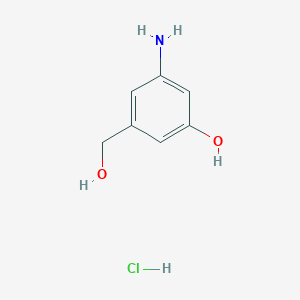![molecular formula C14H22Cl2N2 B13659500 (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoindoline core and a pyrrolidinylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the Pyrrolidinylmethyl Group: This step involves the alkylation of the isoindoline core with a pyrrolidinylmethyl halide under basic conditions.
Resolution of the Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoindoline core or the pyrrolidinylmethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
®-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-pyrrolidone: A structurally related compound with different applications.
Isoindoline Derivatives: Other derivatives of isoindoline with varying substituents and properties.
Uniqueness
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is unique due to its specific stereochemistry and the presence of both the isoindoline core and the pyrrolidinylmethyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H22Cl2N2 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16;;/h2-3,5-6,14H,4,7-11H2,1H3;2*1H/t14-;;/m0../s1 |
Clave InChI |
CXUVUHASEZLBOG-UTLKBRERSA-N |
SMILES isomérico |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2.Cl.Cl |
SMILES canónico |
CN1CCCC1CN2CC3=CC=CC=C3C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)



![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)



